6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine
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Overview
Description
6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by a benzene ring fused to a thiadiazine ring, with a nitro group at the 6-position and a phenyl group at the 3-position. Benzothiadiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine typically involves the cyclization of appropriately substituted N-acetyl-N-arylbenzothiohydrazides. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the reaction can be carried out in the presence of sulfuric acid or sodium hydroxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions 6 and 8.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive and antidiabetic agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The nitro group and the benzothiadiazine ring are crucial for its activity, as they facilitate binding to the target molecules .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its antifungal activity.
Uniqueness: 6-Nitro-3-phenyl-1H-4,1,2-benzothiadiazine is unique due to the presence of the nitro group at the 6-position and the phenyl group at the 3-position, which contribute to its distinct chemical and biological properties. These structural features differentiate it from other benzothiadiazine derivatives and enhance its potential for various applications .
Properties
CAS No. |
62672-41-7 |
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Molecular Formula |
C13H9N3O2S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
6-nitro-3-phenyl-1H-4,1,2-benzothiadiazine |
InChI |
InChI=1S/C13H9N3O2S/c17-16(18)10-6-7-11-12(8-10)19-13(15-14-11)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
PKLFWTBSDFCNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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